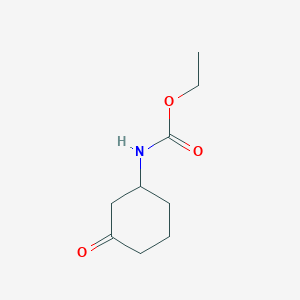

Ethyl (3-oxocyclohexyl)carbamate

Description

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl N-(3-oxocyclohexyl)carbamate |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h7H,2-6H2,1H3,(H,10,12) |

InChI Key |

DGZDXQBBJXMZCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1CCCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-oxocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-oxocyclohexanecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 3-oxocyclohexanecarboxylic acid.

Reduction: Formation of ethyl (3-hydroxycyclohexyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the substituent used.

Scientific Research Applications

Ethyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula . It has applications in scientific research, including use as a chemical intermediate, a biochemical probe, and in the production of specialty chemicals.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules. It can be synthesized through the reaction of 3-oxocyclohexanecarboxylic acid with ethyl chloroformate in the presence of a base like triethylamine, typically under mild conditions.

- Biology This compound is investigated as a biochemical probe for studying enzyme-catalyzed reactions.

- Medicine this compound is explored for potential therapeutic properties, such as anti-inflammatory and analgesic effects.

- Industry It is utilized in the production of specialty chemicals and as a stabilizer in certain formulations. Industrial production may involve continuous flow reactors and purification steps like recrystallization or distillation to ensure high purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidative conditions, using reagents like potassium permanganate or chromium trioxide in acidic conditions. The major product formed is 3-oxocyclohexanecarboxylic acid.

- Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents. The major product formed is ethyl (3-hydroxycyclohexyl)carbamate.

- Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using alkyl halides or aryl halides in the presence of a base such as sodium hydride. This forms various substituted carbamates depending on the substituent used.

Research on TASIN Analogs

Mechanism of Action

The mechanism of action of ethyl (3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

The benzyl group in benzyl N-(3-oxocyclohexyl)carbamate introduces aromaticity, which may alter electronic properties and solubility .

Reactivity :

- The 3-oxo group in this compound makes it electrophilic, enabling reactions with nucleophiles (e.g., amines or hydrazines) to form Schiff bases or hydrazones. This contrasts with ethyl carbamate, which lacks such reactivity .

- Carbamate vs. Carboxylate : Ethyl 3-oxocyclohexane-1-carboxylate is more prone to hydrolysis than carbamates, yielding carboxylic acids under acidic or basic conditions .

Toxicity Considerations: While ethyl carbamate is a well-documented carcinogen due to metabolic activation to vinyl carbamate and DNA adduct formation , the toxicity of this compound remains unstudied.

Synthetic Utility :

- This compound and its analogs serve as intermediates in asymmetric catalysis and peptide synthesis. For example, tert-butyl derivatives are widely used as protective groups in organic synthesis .

Research Findings and Data Gaps

Metabolic Pathways: Ethyl carbamate is metabolized via cytochrome P450 enzymes to vinyl carbamate, a potent mutagen and carcinogen . The cyclohexyl oxo group may instead promote detoxification via conjugation (e.g., glutathione) or oxidation .

Oxidative Stress :

- Ethyl carbamate exposure induces reactive oxygen species (ROS) in C. elegans and human cells . Structural analogs with oxo groups (e.g., this compound) could exhibit similar oxidative stress mechanisms, though this requires validation.

Regulatory Status: Ethyl carbamate is regulated in alcoholic beverages (e.g., Canada’s limit: 150 µg/L) due to carcinogenic risks . No regulations exist for this compound, underscoring the need for toxicological studies.

Biological Activity

Ethyl (3-oxocyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

- Molecular Formula :

- Molecular Weight : 213.27 g/mol

The compound features a carbamate functional group attached to a cyclohexane ring with a keto substituent, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Notably, carbamates are known for their reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but also poses risks for toxicity at high concentrations .

Biological Activity and Pharmacological Effects

1. Enzyme Inhibition:

this compound has been shown to inhibit AChE, similar to other carbamate compounds. This inhibition can lead to various physiological effects, including muscle contraction and increased glandular secretions. However, excessive inhibition may result in cholinergic toxicity .

2. Antioxidant Activity:

Research indicates that certain carbamates possess antioxidant properties, which may mitigate oxidative stress-related damage in cells. This activity is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

3. Genotoxicity:

Studies have highlighted the genotoxic potential of ethyl carbamate derivatives, including this compound. It has been observed that these compounds can bind covalently to DNA, leading to mutations and potentially contributing to carcinogenesis .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| AChE Inhibition | Reversible binding to AChE | , |

| Antioxidant Effects | Scavenging free radicals | |

| Genotoxicity | DNA binding leading to mutations |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in murine models subjected to oxidative stress. The results indicated that the compound significantly reduced markers of oxidative damage in neuronal tissues while enhancing cognitive function in behavioral tests .

Case Study: Toxicological Assessment

In a toxicological assessment involving rats, exposure to this compound resulted in elevated serum acetylcholine levels and subsequent cholinergic symptoms at higher doses. This underscores the importance of dose management when considering therapeutic applications .

Q & A

Q. What are the established synthetic routes for Ethyl (3-oxocyclohexyl)carbamate, and how can reaction efficiency be optimized?

this compound can be synthesized via carbamate coupling reactions using cyclohexanone derivatives and ethyl carbamate precursors. A common approach involves the catalytic addition of tert-butyl carbamate to cyclohexenone in the presence of bismuth nitrate, followed by deprotection and esterification . Reaction efficiency is enhanced by optimizing catalyst loading (e.g., 0.2 equiv. bismuth nitrate) and using anhydrous conditions to minimize side reactions. Purification via column chromatography (e.g., 3:1 hexanes:EtOAc) and confirmation by TLC (Rf ≈ 0.16) ensure product integrity .

Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR Spectroscopy : NMR peaks at δ 211.2 (carbonyl) and δ 156.1 (carbamate C=O) confirm structural motifs .

- High-Resolution Mass Spectrometry (HRMS) : A calculated mass of 276.1594 [M+H] matches experimental values (e.g., 276.1598) to validate molecular formula .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for trace analysis, with precision validated by intra-day RSD <7% and inter-day RSD <9% .

- HPLC with Fluorescence Detection : Pre-column derivatization (e.g., with 9-xanthydrol) enhances sensitivity for quantification in complex matrices .

Q. What are the known toxicological profiles of this compound, and what in vitro models are used for assessment?

While direct data on this compound are limited, structurally related ethyl carbamates exhibit carcinogenic potential via metabolic activation to DNA-reactive intermediates . In vitro models include:

- Human Lymphocytes : Assess sister chromatid exchange (SCE) and micronucleus formation .

- Fibroblasts : Measure unscheduled DNA synthesis (UDS) to detect genotoxicity .

- Hepatocyte Microsomes : Track CYP2E1-mediated metabolism to vinyl carbamate, a known carcinogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for this compound across different experimental systems?

Discrepancies often arise from metabolic variability (e.g., exogenous activation in vitro vs. in vivo systems). To address this:

- Use Multiple Assays : Combine SCE, chromosomal aberration, and micronucleus tests in human lymphocytes and rodent models .

- Incorporate Metabolic Activation : Supplement in vitro systems with S9 liver fractions to mimic in vivo conditions .

- Compare Dose-Response Relationships : Evaluate clastogenicity at physiologically relevant concentrations to avoid false positives from high-dose artifacts .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in mammalian systems?

Mechanistic studies should focus on:

- CYP2E1 Activity : Use human liver microsomes with NADPH to identify oxidation products (e.g., vinyl carbamate) via LC-MS .

- Metabolite Tracking : Monitor ethanol, ammonia, and CO as hydrolysis byproducts using GC-MS or isotopically labeled substrates .

- DNA Adduct Analysis : Detect 1,N6-ethenoadenosine adducts via -postlabeling to link metabolism to genotoxicity .

Q. How should experimental designs be structured to assess the carcinogenic potential of this compound while addressing interspecies metabolic differences?

- Rodent Carcinogenicity Studies : Administer subchronic doses (e.g., 10–100 mg/kg) to evaluate tumor incidence in liver and lung tissues, with parallel pharmacokinetic profiling .

- Human Cell Line Comparisons : Use primary hepatocytes and lymphoblastoid cells to assess species-specific CYP2E1 activity and metabolite formation .

- Biomarker Validation : Quantify urinary ethyl carbamate metabolites (e.g., 2-hydroxyethyl carbamate) as exposure biomarkers in cross-species models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.